N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide
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Overview
Description
N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an azepane ring, a benzamide group, and a methylsulfonyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps, starting with the preparation of the azepane ring and the benzamide group. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol, under acidic or basic conditions.
Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC or DCC) and coupling agents (e.g., HOBt or DMAP).
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is typically added via a sulfonylation reaction, using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides, in solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit enzyme activity by blocking the active site or alter receptor function by binding to a specific site on the receptor.
Comparison with Similar Compounds
Similar Compounds
N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide: shares similarities with other benzamide derivatives and sulfonyl-containing compounds.
Benzamide Derivatives: Compounds like N-(2-phenylethyl)benzamide and N-(2-hydroxyphenyl)benzamide.
Sulfonyl-Containing Compounds: Compounds like methylsulfonylmethane (MSM) and sulfonylureas.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H27N3O4S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide |
InChI |
InChI=1S/C22H27N3O4S/c1-24(30(2,28)29)20-14-8-6-12-18(20)21(26)23-19-13-7-5-11-17(19)22(27)25-15-9-3-4-10-16-25/h5-8,11-14H,3-4,9-10,15-16H2,1-2H3,(H,23,26) |
InChI Key |
BNMGSMRMSRZFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCCCC3)S(=O)(=O)C |
Origin of Product |
United States |
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